Benzo(E)Pyrene

Description

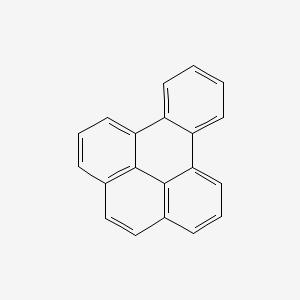

Benzo[e]pyrene is an ortho- and peri-fused polycyclic arene consisting of five fused benzene rings. It is listed as a Group 3 carcinogen by the IARC. It has a role as a mutagen and a carcinogenic agent.

Benzo[e]pyrene has been reported in Nicotiana tabacum with data available.

Benzo[e]pyrene is one of over 100 different polycyclic aromatic hydrocarbons (PAHs). PAHs are chemicals that are formed during the incomplete burning of organic substances, such as fossil fuels. They are usually found as a mixture containing two or more of these compounds. (L10)

RN given refers to parent cpd

Structure

3D Structure

Properties

IUPAC Name |

benzo[e]pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12/c1-2-8-16-15(7-1)17-9-3-5-13-11-12-14-6-4-10-18(16)20(14)19(13)17/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVHTIQJNYSSKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C(C=CC=C25)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12 | |

| Record name | BENZO[E]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023764 | |

| Record name | Benzo[e]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Benzo[e]pyrene appears as colorless crystals or white crystalline solid. (NTP, 1992), Insoluble in water (0.0063 mg/L at 25 deg C; [ChemIDplus] Fine, slightly yellow crystals; Insoluble in water; [MSDSonline] | |

| Record name | BENZO[E]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzo(e)pyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

918 °F at 760 mmHg (NTP, 1992), 492 °C at 76- mm Hg, BP: 250 °C at 3-4 mm Hg (sublimes) | |

| Record name | BENZO[E]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(E)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), In water 0.0063 mg/L at 25 °C, 2.9X10-8 mol/L dissolve in water at 25 °C, Soluble in acetone | |

| Record name | BENZO[E]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(E)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 5.7X10-9 mm Hg at 25 °C /extrapolated/ | |

| Record name | Benzo(e)pyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8155 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BENZO(E)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms or plates from benzene, Pale yellow needles (from benzene or methanol), Colorless crystals or white crystalline solid | |

CAS No. |

192-97-2, 73467-76-2 | |

| Record name | BENZO[E]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzo[e]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=192-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo(e)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000192972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzopyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073467762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo[e]pyrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[e]pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[e]pyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZO(E)PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63APT6398R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BENZO(E)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

352 to 354 °F (NTP, 1992), 178-179 °C | |

| Record name | BENZO[E]PYRENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19865 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BENZO(E)PYRENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4031 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Benzo(e)pyrene formation mechanism in combustion processes

An In-Depth Technical Guide to the Formation Mechanism of Benzo(e)pyrene in Combustion Processes

Abstract

This compound (B(e)P) is a five-ring polycyclic aromatic hydrocarbon (PAH) ubiquitously formed during the incomplete combustion of organic materials. As a member of the larger class of PAHs, which are known environmental pollutants with significant health implications, understanding the precise mechanisms of B(e)P formation is critical for developing mitigation strategies in combustion systems and assessing toxicological risks. This technical guide provides a comprehensive overview of the core chemical pathways leading to B(e)P inception and growth in high-temperature environments. We will delve into the fundamental reaction classes, the role of key precursors and radical species, the influence of combustion parameters, and the validated experimental and computational methodologies employed to elucidate these complex formation networks. This document is intended for researchers, scientists, and professionals in combustion chemistry, environmental science, and toxicology.

Introduction: The Significance of this compound

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. They are not intentionally produced but are the inevitable byproducts of thermal processes involving carbonaceous fuels, such as in internal combustion engines, power generation, industrial furnaces, and even during the grilling of food.[1] this compound (C₂₀H₁₂) is a five-ring PAH, an isomer of the more notorious carcinogen benzo(a)pyrene (B(a)P).[2] While B(a)P is often used as a marker for total PAH toxicity, B(e)P is also of significant concern and is frequently detected alongside its 'a' isomer in combustion effluents.[3]

The fundamental difference between these isomers lies in the topology of the fused rings, which in turn influences their chemical reactivity, metabolic activation, and toxicological profiles.[2] The formation of both isomers is intrinsically linked, often originating from a common pool of smaller PAH precursors and radical intermediates within the complex chemical environment of a flame.[4] A thorough understanding of B(e)P formation, therefore, requires a detailed examination of general PAH growth mechanisms.

Core Formation Mechanisms: From Precursors to Five-Ring Structures

The formation of a complex PAH like this compound is not a single reaction but a culmination of sequential molecular growth processes. The journey begins with the thermal decomposition of the primary fuel and progresses through a hierarchy of increasingly larger aromatic structures.

The "First Ring" and Small PAH Growth

The initial and most critical step is the formation of the first aromatic ring, typically benzene, from aliphatic fuel fragments. From this foundation, a variety of mechanisms contribute to the growth of two- and three-ring PAHs like naphthalene and phenanthrene. The most widely cited of these is the Hydrogen Abstraction-C₂H₂-Addition (HACA) mechanism.[5] This sequential pathway involves the removal of a hydrogen atom from an aromatic ring to create a radical site, followed by the addition of acetylene (C₂H₂), a common intermediate in fuel-rich flames. Subsequent cyclization and aromatization reactions extend the PAH structure by one ring.

While foundational, the HACA mechanism alone is often too slow to account for the rapid PAH growth observed in many combustion environments.[5] This has led to the recognition of other crucial pathways.

The Central Role of Resonantly Stabilized Radicals (RSRs)

Modern combustion chemistry models increasingly emphasize the role of resonantly stabilized radicals (RSRs) in PAH formation and growth.[6] Unlike highly reactive, short-lived radicals, RSRs (such as propargyl, cyclopentadienyl, indenyl, and benzyl) can accumulate to higher concentrations in flames due to their stability.[7][8] Their recombination and addition reactions provide rapid and efficient routes to larger aromatic structures.

For the formation of four-ring PAHs, which are the immediate precursors to the benzopyrene isomers, the combination of smaller RSRs is particularly important. A key example is the formation of pyrene (C₁₆H₁₀) and its isomer fluoranthene through the combination of benzyl (C₇H₇) and indenyl (C₉H₇) radicals.[6][9]

Caption: Formation of pyrene and fluoranthene via resonantly stabilized radicals.

Formation of this compound from 4-Ring Precursors

This compound is formed by the addition of a C₄H₂ unit (diacetylene) or equivalent precursors to a four-ring aromatic molecule, followed by cyclization to form the fifth ring. The specific isomer that forms (B(e)P vs. B(a)P) depends on the structure of the precursor and the site of addition.

Computational studies on the formation of the closely related B(a)P have identified pathways starting from chrysene and benz(a)anthracene through a Methyl-Addition/Cyclization (MAC) mechanism.[4][10] A similar logic applies to B(e)P. The key precursor for this compound is pyrene . The growth from pyrene likely proceeds via:

-

Hydrogen Abstraction: A hydrogen atom is abstracted from the pyrene molecule by a radical (e.g., H•, OH•), creating a pyrenyl radical.

-

Acetylene/Vinylacetylene Addition: An acetylene (C₂H₂) or vinylacetylene (C₄H₄) molecule adds to the radical site.

-

Cyclization and Aromatization: The newly added side chain undergoes cyclization and subsequent hydrogen loss to form the stable five-ring structure of B(e)P.

The reaction of a pyrenyl radical with acetylene, a classic HACA-type step, is a plausible and frequently modeled pathway for the final ring formation leading to both B(e)P and B(a)P.

Caption: Generalized pathway for this compound formation from Pyrene.

Influence of Combustion Parameters

The yield of B(e)P and other PAHs is not fixed but is highly sensitive to the conditions within the combustion environment. Understanding these dependencies is key to controlling their formation.

-

Equivalence Ratio (Φ): This is the ratio of the actual fuel-to-air ratio to the stoichiometric fuel-to-air ratio. Fuel-rich conditions (Φ > 1) are characterized by a lack of sufficient oxygen for complete combustion, leading to higher concentrations of hydrocarbon fragments, radicals, and acetylene. This environment strongly promotes PAH formation and growth.[11]

-

Temperature: PAH formation occurs within a specific temperature window. At lower temperatures, reaction rates are too slow. As temperature increases, pyrolysis and aromatization reactions accelerate, increasing PAH production.[12] However, at very high temperatures (e.g., > 1700 K), destructive oxidation and thermal decomposition pathways begin to dominate, leading to a reduction in net PAH yields.[12]

-

Fuel Composition: The molecular structure of the fuel can influence the pool of initial precursors. Fuels with aromatic content (e.g., toluene) can directly contribute to the "aromatic pool," while aliphatic fuels must first undergo pyrolysis and cyclization to form the initial rings.

| Parameter | Condition | Expected Impact on B(e)P Formation | Rationale |

| Equivalence Ratio (Φ) | Increasing Φ (more fuel-rich) | Increase | Higher concentration of fuel fragments, C₂H₂, and radical precursors.[11] |

| Temperature | Moderate to High (1000-1600 K) | Increase | Promotes pyrolysis, radical formation, and cyclization reactions.[12] |

| Very High (> 1700 K) | Decrease | Destructive oxidation and thermal fragmentation dominate over growth pathways.[12] | |

| Residence Time | Increasing | Increase (initially) | Allows more time for molecular growth reactions to proceed. |

Experimental & Computational Validation

The mechanisms described are the product of decades of research combining advanced experimental diagnostics with sophisticated computational modeling. A self-validating approach requires that kinetic models accurately predict the species concentrations measured in well-controlled laboratory flames.

Experimental Protocol: Flame Sampling and GC-MS Analysis

A cornerstone of combustion research is the direct measurement of chemical species within a flame. This protocol outlines a standard, validated workflow for the sampling and quantification of B(e)P.

Objective: To quantify the molar fraction of this compound at a specific height above the burner in a laminar premixed flame.

Methodology:

-

Flame Generation & Stabilization:

-

Establish a stable, laminar, one-dimensional flame on a McKenna-type flat-flame burner.

-

Use mass flow controllers to precisely meter fuel (e.g., ethylene), oxidizer (e.g., oxygen), and an inert diluent (e.g., argon). This ensures repeatability and allows for systematic variation of the equivalence ratio.[11]

-

The burner is housed in a low-pressure chamber to stretch the flame structure, allowing for higher spatial resolution during sampling.

-

-

Gas Sampling:

-

Employ a quartz microprobe with a small orifice (typically < 100 µm diameter). The probe is positioned at the desired height in the flame.

-

A rapid pressure drop from the flame (e.g., 20-40 Torr) into the probe (e.g., < 1 Torr) quenches the chemical reactions, preserving the species composition at the sampling point.[7]

-

The entire sampling line is heated (e.g., > 250 °C) to prevent condensation of high-molecular-weight species like B(e)P.[7]

-

-

Sample Collection & Preparation:

-

The sampled gas is passed through a solid-phase extraction (SPE) cartridge (e.g., C18 or Florisil) to trap the PAHs.[13][14]

-

Alternatively, the sample can be bubbled through a solvent like dichloromethane or acetonitrile.

-

After sampling for a defined period, the trapped PAHs are eluted from the SPE cartridge using a suitable solvent (e.g., hexane).

-

The extract is concentrated under a gentle stream of nitrogen. An internal standard (e.g., a deuterated PAH like perylene-d12) is added for accurate quantification.[15]

-

-

GC-MS Analysis:

-

Instrumentation: Agilent Gas Chromatograph with a 5977 Mass Selective Detector (or equivalent).

-

Column: HP-5MS (or similar) capillary column (e.g., 30 m x 0.25 mm x 0.25 µm).[16]

-

Injection: 1-2 µL of the concentrated extract is injected in splitless mode to maximize sensitivity.

-

Oven Program: Start at a low temperature (e.g., 80-90°C), ramp to a high temperature (e.g., 310°C) to elute all PAHs. A typical program might be: 90°C hold for 2 min, ramp at 15°C/min to 310°C, hold for 10 min.[16]

-

MS Detection: Operate in Selected Ion Monitoring (SIM) mode. For B(e)P, the primary ion to monitor is its molecular ion at m/z 252.[3][15] Monitoring qualifier ions enhances specificity.

-

Quantification: Create a multi-point calibration curve using certified B(e)P standards. The concentration in the sample is determined by comparing the peak area of B(e)P relative to the internal standard against the calibration curve.

-

Caption: Validated workflow for B(e)P quantification in combustion samples.

Computational Chemistry & Kinetic Modeling

Experimental work is complemented by computational studies that provide mechanistic insights at the molecular level.

-

Quantum Chemistry: Methods like Density Functional Theory (DFT) are used to calculate the potential energy surfaces of proposed reaction pathways.[6][10] This allows researchers to identify the most energetically favorable routes, calculate reaction barrier heights, and determine the structures of transient intermediates that cannot be observed experimentally.

-

Kinetic Modeling: The reaction pathways and their calculated rate constants are incorporated into large, detailed kinetic models.[11][17] These models, containing thousands of reactions, can simulate the chemical evolution within a flame. The model's validity is tested by comparing its predictions of species concentrations against data from flame sampling experiments. A strong agreement between model and experiment provides confidence in the underlying chemical mechanism.

Conclusion

The formation of this compound in combustion processes is a complex phenomenon rooted in the fundamental principles of PAH growth chemistry. Its synthesis is not an isolated event but part of a reaction network that begins with fuel decomposition and progresses through key intermediates. While the HACA mechanism provides a basic framework, the rapid growth to larger PAHs is heavily dependent on the chemistry of resonantly stabilized radicals like indenyl and benzyl. The final steps to B(e)P involve the addition of small hydrocarbon fragments to four-ring precursors like pyrene.

Control over B(e)P emissions hinges on manipulating combustion conditions—primarily by avoiding fuel-rich regimes and managing temperature to favor complete oxidation over PAH growth. The continued refinement of experimental techniques and computational models provides an ever-clearer picture of these formation pathways, offering a scientifically grounded basis for designing cleaner, more efficient combustion technologies and for accurately assessing the environmental and health impacts of PAH emissions.

References

-

Wikipedia. (n.d.). Polycyclic aromatic hydrocarbon. Retrieved from [Link]

-

Gajewska, M., & Skłodowska, M. (2022). Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity. International Journal of Molecular Sciences, 23(10), 5546. [Link]

-

Man, X., et al. (2021). Experimental Investigation of Polycyclic Aromatic Hydrocarbons (PAHs) in Hydrogen-Enriched Diffusion Flames. UCL Discovery. [Link]

-

Reiz, E., C sizmadia, I. G., & Viskolcz, B. (2019). Formation Mechanism of Benzo(a)pyrene: One of the Most Carcinogenic Polycyclic Aromatic Hydrocarbons (PAH). International journal of molecular sciences, 20(6), 1345. [Link]

-

Lee, S., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Separations, 10(5), 291. [Link]

-

El-ghawi, U. M., et al. (2017). On the role of resonantly stabilized radicals in polycyclic aromatic hydrocarbon (PAH) formation: pyrene and fluoranthene formation from benzyl–indenyl addition. Physical Chemistry Chemical Physics, 19(25), 16685-16698. [Link]

-

Li, X. D., et al. (2005). The flame effect on benzo[a]pyrene in cigarette smoke. ResearchGate. [Link]

-

Said, E., et al. (2022). Cationic Methylene-Pyrene Isomers and Isomerization Pathways: Finite Temperature Theoretical Studies. ResearchGate. [Link]

-

El-Nahas, A. M., et al. (2021). Formation of Polycyclic Aromatic Hydrocarbons (PAHs) in Thermal Systems: A Comprehensive Mechanistic Review. Energy & Fuels, 35(22), 18511-18541. [Link]

-

Sciarrone, D., et al. (2011). Rapid validated method for the analysis of benzo[a]pyrene in vegetable oils by using solid-phase microextraction-gas chromatography-mass spectrometry. ResearchGate. [Link]

-

El-ghawi, U. M., et al. (2017). On the role of resonantly stabilized radicals in polycyclic aromatic hydrocarbon (PAH) formation: pyrene and fluoranthene formation from benzyl–indenyl addition. Physical Chemistry Chemical Physics, 19(25), 16685-16698. [Link]

-

RSC Publishing. (n.d.). Synthesis of cyclopenta-fused polycyclic aromatic hydrocarbons utilizing aryl-substituted anilines. Retrieved from [Link]

-

Rutkowska, M., & Szczepanska, A. (2011). Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen. Journal of separation science, 34(14), 1735–1742. [Link]

-

Reiz, E., et al. (2019). Formation Mechanism of Benzo(a)pyrene: One of the Most Carcinogenic Polycyclic Aromatic Hydrocarbons (PAH). ResearchGate. [Link]

-

Jen, C. N., et al. (2021). Effect of Burn Parameters on PAH Emissions at Conditions Relevant for Prescribed Fires. OSTI.GOV. [Link]

-

Richter, H., & Howard, J. B. (2000). Kinetic modeling of the formation of polycyclic aromatic hydrocarbons. ResearchGate. [Link]

-

Law, Y. Y., & Ku, C. S. (2021). Polycyclic Aromatic Hydrocarbons (PAHs) Sample Preparation and Analysis in Beverages: A Review. ResearchGate. [Link]

-

Nikolova, I., & Rizov, T. (2023). GC MS/MS METHOD FOR POLYCYCLIC AROMATIC HYDROCARBONS ANALYSIS IN AMBIENT AIR PM2.5. Journal of Chemical Technology and Metallurgy, 58(6), 1217-1225. [Link]

-

Hossain, M. A., et al. (2019). Synthesis of Cyclopenta-fused Polycyclic Aromatic Hydrocarbons Utilizing Aryl-substituted Anilines. ResearchGate. [Link]

-

Ledesma, E. B., et al. (2000). Aromatic and Polycyclic Aromatic Hydrocarbon Formation in a Laminar Premixed n-Butane Flame. Combustion and Flame, 121(1-2), 247-262. [Link]

-

Li, X., et al. (2014). Effect of Temperature on Benzo[a]pyrene Oxidation. ResearchGate. [Link]

-

Allouch, I., et al. (2023). Pyrene-Fused Poly-Aromatic Regioisomers: Synthesis, Columnar Mesomorphism, and Optical Properties. Molecules, 28(4), 1667. [Link]

-

Chen, Y.-C., et al. (2023). Analysis of Polycyclic Aromatic Hydrocarbons via GC-MS/MS and Heterocyclic Amines via UPLC-MS/MS in Crispy Pork Spareribs for Studying Their Formation during Frying. Foods, 12(15), 2841. [Link]

-

European Commission. (2017). Report on method development and validation of PAH-13. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Guan, J., et al. (2023). Direct Observation of Covalently Bound Clusters in Resonantly Stabilized Radical Reactions and Implications for Carbonaceous Particle Growth. The Journal of Physical Chemistry Letters, 14(2), 523-530. [Link]

-

Mori, S., et al. (2020). Ab initio study on the excited states of pyrene and its derivatives using multi-reference perturbation theory methods. Physical Chemistry Chemical Physics, 22(13), 7056-7067. [Link]

-

Georganta, D. Z., et al. (2017). Growth of polycyclic aromatic hydrocarbons (PAHs) by methyl radicals: Pyrene formation from phenanthrene. ResearchGate. [Link]

-

Payne, A. M. (2020). Generating Detailed Kinetic Models for Large Pyrolysis Systems. MIT DSpace. [Link]

-

Jeyashanthi, N., et al. (2012). DETERMINATION OF BENZO[a]PYRENE IN MALAYSIAN COMMERCIALIZED COFFEE POWDER USING SOLID PHASE EXTRACTION AND GAS CHROMATOGRAPHY. Malaysian Journal of Analytical Sciences, 16(3), 253-260. [Link]

-

Zhao, L., et al. (2023). A Unified Reaction Network on the Formation of Five-Membered Ringed Polycyclic Aromatic Hydrocarbons (PAHs) and their Role in Ring Expansion Processes through Radical – Radical Reactions. Physical Chemistry Chemical Physics, 25(6), 4615-4635. [Link]

-

Dellinger, B., et al. (2007). Formation and stabilization of persistent free radicals. Proceedings of the Combustion Institute, 31(1), 521–528. [Link]

-

Zhou, W., et al. (2023). Investigation of Flame Structure and PAHs’ Evolution in a Swirl-Stabilized Spray Flame at Elevated Pressure. Energies, 16(14), 5462. [Link]

Sources

- 1. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

- 2. Benzo[a]pyrene—Environmental Occurrence, Human Exposure, and Mechanisms of Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journal.uctm.edu [journal.uctm.edu]

- 4. Formation Mechanism of Benzo(a)pyrene: One of the Most Carcinogenic Polycyclic Aromatic Hydrocarbons (PAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. On the role of resonantly stabilized radicals in polycyclic aromatic hydrocarbon (PAH) formation: pyrene and fluoranthene formation from benzyl–indenyl addition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. combustion.llnl.gov [combustion.llnl.gov]

- 8. Formation and stabilization of persistent free radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. On the role of resonantly stabilized radicals in polycyclic aromatic hydrocarbon (PAH) formation: pyrene and fluoranthene formation from benzyl–indenyl addition - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. osti.gov [osti.gov]

- 13. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Documents download module [ec.europa.eu]

- 16. mjas.analis.com.my [mjas.analis.com.my]

- 17. dspace.mit.edu [dspace.mit.edu]

Toxicogenomics of Benzo(e)pyrene for Biomarker Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzo(e)pyrene (BeP) is a polycyclic aromatic hydrocarbon (PAH) of significant environmental and health concern. While less potent than its notorious isomer Benzo[a]pyrene (BaP), BeP contributes to the complex toxicological burden of PAH mixtures and is suspected to act as a co-carcinogen. Understanding its molecular mechanisms of toxicity is crucial for accurate risk assessment and the development of sensitive biomarkers of exposure and effect. This guide provides a comprehensive technical overview of a toxicogenomics-based approach to biomarker discovery for BeP. We delve into the core molecular pathways dysregulated by BeP, present a robust experimental and bioinformatic workflow using RNA-Sequencing (RNA-Seq), and discuss the critical steps of biomarker validation and the current regulatory landscape. This document is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights required to leverage high-dimensional genomic data in toxicology.

Introduction: The Challenge of this compound and the Promise of Toxicogenomics

Polycyclic aromatic hydrocarbons (PAHs) are a class of persistent environmental pollutants formed from the incomplete combustion of organic materials. Human exposure is ubiquitous, originating from sources like tobacco smoke, vehicle exhaust, and grilled foods. Within this class, Benzo[a]pyrene (BaP) is the most extensively studied member, classified as a Group 1 human carcinogen. Its isomer, this compound (BeP), often co-exists with BaP in environmental mixtures. Although BeP itself is not classified as a human carcinogen and exhibits weaker genotoxic activity, it has been shown to act as a co-carcinogen, altering the metabolic activation and enhancing the carcinogenicity of other PAHs like BaP[1].

The complex and often subtle nature of BeP's toxicity presents a challenge for traditional toxicological methods. Toxicogenomics, the application of genomic technologies to study the adverse effects of chemical compounds, offers a powerful solution. By profiling the expression of thousands of genes simultaneously, we can capture a comprehensive snapshot of the cellular response to a toxicant. This "gene expression fingerprint" can reveal the underlying mechanisms of toxicity, identify sensitive and specific biomarkers of exposure, and ultimately improve the prediction of adverse health outcomes[2]. This guide will primarily leverage the extensive mechanistic knowledge from BaP studies to illuminate the toxicogenomics of BeP, noting the specific known actions of BeP where data is available.

Part I: The Molecular Toxicology of this compound

A foundational understanding of the molecular events following BeP exposure is essential for designing and interpreting toxicogenomics studies. The cellular response is a multi-stage process initiated by metabolic activation and culminating in a cascade of downstream effects.

Chapter 1: Metabolic Activation - The Initiation of Toxicity

Like most PAHs, BeP is chemically inert and requires metabolic activation to exert its toxic effects[3]. This process is primarily mediated by the Cytochrome P450 (CYP) family of enzymes.

The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway The AHR is a ligand-activated transcription factor that serves as the primary sensor for PAHs and other xenobiotics[4]. The process unfolds as follows:

-

Ligand Binding: BeP enters the cell and binds to the AHR, which resides in the cytoplasm in a complex with chaperone proteins.

-

Nuclear Translocation: Upon binding, the AHR complex translocates into the nucleus.

-

Dimerization and DNA Binding: In the nucleus, AHR dimerizes with the AHR Nuclear Translocator (ARNT). This AHR/ARNT heterodimer binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes[5].

-

Gene Transcription: This binding event initiates the transcription of a battery of genes, most notably Phase I metabolizing enzymes such as CYP1A1 and CYP1B1, and Phase II enzymes like NQO1[3][6].

These induced CYP enzymes metabolize BeP, intending to detoxify and facilitate its excretion. However, this process paradoxically generates highly reactive electrophilic metabolites that can covalently bind to cellular macromolecules, including DNA, forming DNA adducts[7][8]. While the specific adducts of BeP are less mutagenic than those of BaP, their formation still represents a key molecular initiating event in its toxicity. Furthermore, BeP has been shown to inhibit the secondary oxidation of carcinogenic diols from other PAHs, potentially increasing their residence time and ultimate toxicity[1].

Chapter 2: Downstream Cellular Consequences

The generation of reactive metabolites and the activation of AHR signaling trigger several interconnected cellular stress pathways.

-

Induction of Oxidative Stress: The metabolic cycling of PAHs and their quinone metabolites generates reactive oxygen species (ROS), such as superoxide radicals and hydrogen peroxide[9][10][11]. This leads to a state of oxidative stress, causing damage to lipids, proteins, and DNA. Cells respond by upregulating antioxidant defense genes.

-

Activation of the DNA Damage Response (DDR): The formation of bulky DNA adducts physically distorts the DNA helix, stalling replication and transcription. This activates the DDR pathway, a complex signaling network orchestrated by kinases like ATM and ATR. A key downstream effector is the tumor suppressor protein p53, which can induce cell cycle arrest to allow time for DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death)[12]. Studies on BaP's potent metabolite, BPDE, show that genes related to apoptosis and cell cycle arrest are upregulated in a p53-dependent manner[12].

-

Epigenetic Dysregulation: Emerging evidence indicates that PAHs can alter the epigenetic landscape of a cell. This includes changes to DNA methylation patterns (both hyper- and hypomethylation) and modifications to histone proteins that package DNA[13][14]. For instance, BaP exposure can lead to global DNA hypomethylation and increased activity of histone deacetylases (HDACs), which can silence tumor suppressor genes and contribute to carcinogenesis[15][16].

Part II: A Toxicogenomics Workflow for Biomarker Discovery

A well-designed toxicogenomics study is paramount for generating high-quality, interpretable data. This section outlines a logical workflow, from experimental design to data generation.

Chapter 3: Experimental Design & Rationale

-

Model System Selection: The choice of a biological model is a critical first step.

-

In Vitro Models: Human cell lines are frequently used for initial screening due to their cost-effectiveness and reproducibility. For PAH metabolism, liver-derived cells like HepG2 or lung-derived cells like BEAS-2B are highly relevant, as these organs are primary sites of PAH metabolism and toxicity[17][18]. The causality behind this choice is that these cells express the necessary AHR and CYP enzymes to model the metabolic activation of BeP.

-

In Vivo Models: Animal models, typically rodents, are necessary for understanding systemic effects and for later stages of biomarker validation. They provide the complex multi-organ context that is absent in cell culture.

-

-

Dose-Response and Time-Course: It is insufficient to test a single concentration at a single time point. A matrix of doses and time points should be used to characterize the transcriptomic response fully.

-

Dose Selection: Doses should span a range from non-toxic to cytotoxic to identify early-response genes and distinguish adaptive responses from overt toxicity.

-

Time Points: Early time points (e.g., 4-8 hours) can capture the primary transcriptional response (e.g., AHR target genes), while later time points (e.g., 24-48 hours) reveal secondary responses related to DNA damage, cell cycle changes, and other downstream effects[12].

-

Chapter 4: Transcriptomic Data Generation: Microarray vs. RNA-Seq

While microarrays have been foundational in toxicogenomics, RNA-Sequencing (RNA-Seq) has become the gold standard for discovery-based transcriptomic studies.

-

Microarrays: This technology relies on hybridizing labeled cDNA from a sample to a pre-designed chip containing thousands of known gene probes. It is excellent for quantifying the expression of a known set of genes.

-

RNA-Seq: This technology uses next-generation sequencing to directly sequence the entire population of RNA transcripts in a sample.

Why RNA-Seq is the Preferred Method for Biomarker Discovery: The rationale for choosing RNA-Seq stems from its significant advantages over microarrays[17][19][20]:

-

Unbiased Discovery: RNA-Seq does not require prior knowledge of the genome and can detect novel transcripts, alternative splice variants, and non-coding RNAs, which are missed by microarrays. This is critical for discovering entirely new biomarkers.

-

Wider Dynamic Range: RNA-Seq can more accurately quantify both very low and very high abundance transcripts.

-

Higher Sensitivity and Specificity: Studies comparing the two platforms for BaP exposure found that RNA-Seq detected almost threefold more differentially expressed genes and identified two- to fivefold more affected biological pathways, providing deeper mechanistic insight[17][21].

Chapter 5: Protocol - RNA-Seq for BeP Exposure Studies

This protocol provides a self-validating system by incorporating rigorous quality control at critical junctures.

Methodology:

-

Cell Culture and Treatment:

-

Culture human HepG2 cells to ~80% confluency in appropriate media.

-

Treat cells with a vehicle control (e.g., 0.1% DMSO) and a range of BeP concentrations (e.g., 0.1, 1, 10 µM).

-

Harvest cells at multiple time points (e.g., 6, 12, 24 hours). Perform all treatments in biological triplicate.

-

-

RNA Isolation and Quality Control (QC):

-

Isolate total RNA using a column-based kit (e.g., Qiagen RNeasy) with on-column DNase digestion to eliminate genomic DNA contamination.

-

QC Checkpoint 1: Assess RNA quantity using a spectrophotometer (e.g., NanoDrop) and RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Proceed only with samples having a high-quality RNA Integrity Number (RIN) ≥ 8. This step is crucial to ensure that observed expression changes are not artifacts of RNA degradation.

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA), which constitutes >90% of total RNA, to enrich for messenger RNA (mRNA).

-

Fragment the enriched RNA.

-

Synthesize first- and second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library via PCR.

-

-

Sequencing:

-

QC Checkpoint 2: Quantify the final library and assess its size distribution.

-

Pool libraries and sequence on a next-generation sequencing platform (e.g., Illumina NovaSeq) to a target depth of 20-30 million reads per sample for differential gene expression analysis.

-

Part III: Data Analysis and Biomarker Identification

Raw sequencing data is not informative on its own. A robust bioinformatic pipeline is required to transform this data into biological knowledge and identify candidate biomarkers.

Chapter 6: Bioinformatic Analysis of Transcriptomic Data

-

Quality Control and Pre-processing: Raw sequencing reads (FASTQ files) are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

-

Alignment: The cleaned reads are aligned to a reference genome (e.g., human hg38) using a splice-aware aligner like STAR.

-

Quantification: The number of reads mapping to each gene is counted to generate a gene expression matrix.

-

Differential Gene Expression (DEG) Analysis: Statistical packages (e.g., DESeq2, edgeR in R) are used to identify genes whose expression levels are significantly different between BeP-treated and control groups. The output is a list of DEGs with associated fold-changes and p-values[22].

-

Pathway and Functional Enrichment Analysis: To understand the biological meaning of a long list of DEGs, tools like Gene Set Enrichment Analysis (GSEA) or commercial platforms like Ingenuity Pathway Analysis (IPA) are used. These methods determine whether DEGs are significantly over-represented in known biological pathways (e.g., AHR signaling, DNA damage response, NRF2-mediated oxidative stress response)[23][24]. This step is critical for moving from a statistical list of genes to a mechanistic hypothesis.

Chapter 7: Identifying and Prioritizing Biomarker Candidates

The goal is to move from thousands of DEGs to a small, robust set of candidate biomarkers.

-

Prioritization Criteria: Candidates are prioritized based on:

-

Statistical Significance: Low p-value or false discovery rate (FDR).

-

Magnitude of Change: High fold-change.

-

Biological Plausibility: The gene is part of a pathway known to be affected by PAHs (e.g., CYP1A1, CYP1B1, NQO1).

-

Consistency: The gene is differentially expressed across multiple doses and time points.

-

-

Biomarker Signatures: Often, a single gene is not sufficient. Machine learning algorithms can be used to identify a minimal set of genes (a "signature") that, in combination, can accurately classify samples as exposed or unexposed, or predict an adverse outcome[25][26].

Table 1: Representative Genes Implicated in Benzo[a]pyrene Exposure Response This table summarizes key genes consistently identified in BaP toxicogenomic studies, which represent high-priority candidates for investigation in BeP exposure. A meta-analysis of BaP exposure studies highlighted the central role of these genes[6].

| Gene Symbol | Gene Name | Function / Pathway | Typical Response |

| CYP1A1 | Cytochrome P450 Family 1 Subfamily A Member 1 | Xenobiotic Metabolism, AHR Signaling | Strong Upregulation |

| CYP1B1 | Cytochrome P450 Family 1 Subfamily B Member 1 | Xenobiotic Metabolism, AHR Signaling | Strong Upregulation |

| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Phase II Metabolism, Oxidative Stress Response | Upregulation |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | Cell Cycle Arrest, DNA Damage Response | Upregulation |

| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | DNA Damage Response, Cell Cycle Control | Upregulation |

| HMOX1 | Heme Oxygenase 1 | Oxidative Stress Response | Upregulation |

Part IV: Validation and Regulatory Considerations

Discovery is only the first step. Rigorous validation is essential before a biomarker can be used in a regulatory or clinical context.

Chapter 8: The Critical Path of Biomarker Validation

Validation is a multi-tiered process to ensure a biomarker is reliable, reproducible, and biologically meaningful[27].

-

Technical Validation: The initial findings from the high-throughput discovery platform (RNA-Seq) must be confirmed using an independent, targeted method. Quantitative Real-Time PCR (qRT-PCR) is the standard for this purpose due to its high sensitivity and specificity[28].

-

Biological Validation: This step aims to connect the change in gene expression to a functional cellular or physiological outcome. For example, if CYP1A1 mRNA is upregulated, one could use an ELISA or Western blot to confirm that CYP1A1 protein levels are also increased, and an enzyme activity assay (e.g., EROD) to show that this leads to higher metabolic activity.

-

Analytical Validation: The biomarker assay itself must be characterized for its performance metrics, including accuracy, precision, sensitivity, and specificity.

Protocol: qRT-PCR Validation of Candidate Biomarkers

-

Sample Preparation: Use the same RNA samples from the original experiment (or a new, independent set) that passed initial QC.

-

cDNA Synthesis: Reverse transcribe 1 µg of high-quality RNA into cDNA using a high-capacity cDNA synthesis kit.

-

Primer Design: Design and validate primer pairs for each candidate gene and at least two stable housekeeping (reference) genes (e.g., GAPDH, ACTB).

-

qRT-PCR Reaction: Perform the PCR reaction using a SYBR Green or TaqMan-based assay on a real-time PCR instrument.

-

Data Analysis: Calculate the relative expression of the target genes using the delta-delta Ct (ΔΔCt) method, normalizing to the geometric mean of the housekeeping genes.

-

Confirmation: The results are considered validated if the direction and magnitude of the gene expression change are consistent with the RNA-Seq data.

Chapter 9: Bridging Discovery to Application: The Regulatory Landscape

The ultimate goal for many biomarker discovery projects is regulatory acceptance for use in risk assessment or drug development. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and Environmental Protection Agency (EPA) have expressed cautious optimism about the use of toxicogenomics data[29][30].

-

Current Status: While toxicogenomics data is increasingly included in regulatory submissions as supporting information (e.g., to elucidate a mechanism of action), it is not yet widely used as a standalone basis for decision-making[2][31].

-

Key Hurdles: The main challenges for regulatory acceptance include the lack of standardized protocols for data generation and analysis, and the need for comprehensive validation to link transcriptomic changes to established apical toxicological endpoints (e.g., histopathology, tumor formation)[32][33].

-

The AOP Framework: The Adverse Outcome Pathway (AOP) concept provides a valuable framework for regulatory acceptance. An AOP links a Molecular Initiating Event (e.g., AHR activation by BeP) through a series of key events (e.g., CYP1A1 induction, DNA adduct formation) to an adverse outcome at the organism or population level. Toxicogenomic biomarkers can serve as robust measures of these key events within the AOP.

Conclusion: Future Perspectives

The toxicogenomics of this compound is a rapidly advancing field. The future of biomarker discovery lies in the integration of multiple data types. Combining transcriptomics with proteomics, metabolomics, and epigenomics will provide a more holistic, systems-biology view of toxicity. Furthermore, the application of single-cell toxicogenomics will allow us to dissect the heterogeneous responses of different cell types within a tissue, offering unprecedented resolution. As these technologies mature and data analysis methods become more standardized, toxicogenomics-derived biomarkers will become indispensable tools for protecting human health from environmental exposures and for developing safer medicines.

References

- A Comprehensive Review of Bioinformatics Tools for Genomic Biomarker Discovery Driving Precision Oncology. (2024). PubMed.

- Pathways of metabolic activation of benzo[a]pyrene.

- A Comprehensive Review of Bioinformatics Tools for Genomic Biomarker Discovery Driving Precision Oncology. (2024). MDPI.

- Pathways of metabolic activation of benzo[ a ]pyrene.

- Toxicogenomics Data: The Road to Acceptance. (2004). PubMed Central.

- 16 Free Bioinformatics Tools for Biomarker Discovery. (2022). Sonrai Analytics.

- Identification through microarray gene expression analysis of cellular responses to benzo(a)pyrene and its diol-epoxide that are dependent or independent of p53. (2007). PubMed.

- Machine Learning-based Biomarkers Identification and Validation from Toxicogenomics - Bridging to Regulatory Relevant Phenotypic Endpoints. (2020). bioRxiv.

- Informatics and multivariate analysis of toxicogenomics d

- Bioinformatics Tools and Machine Learning Methods for Biomarker Discovery. MDPI.

- Guest Editorial: Regulatory Acceptance of Toxicogenomics D

- Validation - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment. NCBI Bookshelf.

- The three principal metabolic activation pathways of benzo[a]pyrene...

- Effects of this compound on Reactive Oxygen/Nitrogen Species and Inflammatory Cytokines Induction in Human RPE Cells and Attenuation by Mitochondrial-involved Mechanism. (2015). PubMed Central.

- Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures. (2021). PubMed Central.

- Polycyclic arom

- Toxicogenomics in Risk Assessment: Applications and Needs. (2006). Oxford Academic.

- Molecular Mechanisms of Action of Selected Substances Involved in the Reduction of Benzo[a]pyrene-Induced Oxid

- Influence of Benzo(a)pyrene on Different Epigenetic Processes. (2021). PubMed.

- Toxicogenomics in Regulatory Ecotoxicology. (2006).

- The key to target and biomarker discovery.

- Inherent and Benzo[a]pyrene-Induced Differential Aryl Hydrocarbon Receptor Signaling Greatly Affects Life Span, Atherosclerosis, Cardiac Gene Expression, and Body and Heart Growth in Mice. (2010). NIH.

- Repression of Biotin-Related Proteins by Benzo[a]Pyrene-Induced Epigenetic Modifications in Human Bronchial Epithelial Cells. (2018). PubMed.

- RNA-Seq provides new insights in the transcriptome responses induced by the carcinogen benzo[a]pyrene. (2012). PubMed.

- Influence of Benzo(a)pyrene on Different Epigenetic Processes. (2021).

- Influence of Benzo(a)pyrene on Different Epigenetic Processes. (2021). MDPI.

- Influence of Benzo(a)pyrene on Different Epigenetic Processes. (2021). Encyclopedia.pub.

- Evaluation of the Use of Toxicogenomics in Risk Assessment

- Toxicogenomic Technologies. (2007). NCBI.

- This compound-induced alterations in the metabolic activation of benzo(a)pyrene and 7,12-dimethylbenz(a)anthracene by hamster embryo cells. (1981). PubMed.

- Machine Learning-based Biomarkers Identification from Toxicogenomics - Bridging to Regulatory Relevant Phenotypic Endpoints. (2021). NIH.

- Applying genomics in regulatory toxicology: a report of the ECETOC workshop on omics threshold on non-adversity. (2023). PubMed Central.

- Aryl hydrocarbon receptor mediates benzo[a]pyrene-induced metabolic reprogramming in human lung epithelial BEAS-2B cells. (2021). PubMed.

- Exposure to Benzo[a]pyrene and 1-Nitropyrene in Particulate Matter Increases Oxidative Stress in the Human Body. (2021). MDPI.

- Aryl hydrocarbon receptor activated by benzo (a) pyrene promotes SMARCA6 expression in NSCLC. (2019). PubMed Central.

- Applications of Gene Arrays in Environmental Toxicology: Fingerprints of Gene Regulation Associated with Cadmium Chloride, Benzo(a)pyrene, and Trichloroethylene. (2001).

- The aryl hydrocarbon receptor activator benzo[a]pyrene enhances vitamin D3 catabolism in macrophages. (2013). PubMed.

- Developments in toxicogenomics: understanding and predicting compound-induced toxicity from gene expression d

- Network and Pathway Analysis of Toxicogenomics D

- RNA-Seq Provides New Insights in the Transcriptome Responses Induced by the Carcinogen Benzo[a]pyrene. (2012). Oxford Academic.

- RNA-Seq Provides New Insights in the Transcriptome Responses Induced by the Carcinogen Benzo[a]pyrene. (2012). Oxford Academic.

- RNA-Seq Provides New Insights in the Transcriptome Responses Induced by the Carcinogen Benzo[a]pyrene. ORKG Ask.

- Benzo(a)pyrene induces oxidative stress, pro-inflammatory cytokines, expression of nuclear factor-kappa B and deregulation of wnt/beta-catenin signaling in colons of BALB/c mice. (2016). PubMed.

- (PDF) RNA-Seq Provides New Insights in the Transcriptome Responses Induced by the Carcinogen Benzo[a]pyrene. (2012).

- Meta-analysis identifies key genes and pathways implicated in Benzo[a]pyrene exposure response. (2024). PubMed.

- From Toxicogenomics Data to Cumulative Assessment Groups. (2025). bioRxiv.

- Assessing the impact of Benzo[a]pyrene on Marine Mussels: Application of a novel targeted low density microarray complementing classical biomarker responses. (2017).

- Assessing the impact of Benzo[a]pyrene on Marine Mussels: Application of a novel targeted low density microarray complementing classical biomarker responses. (2017). PubMed.

Sources

- 1. This compound-induced alterations in the metabolic activation of benzo(a)pyrene and 7,12-dimethylbenz(a)anthracene by hamster embryo cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of the Use of Toxicogenomics in Risk Assessment at Health Canada: An Exploratory Document on Current Health Canada Practices for the Use of Toxicogenomics in Risk Assessment - Canada.ca [canada.ca]

- 3. Metabolic Activation of Benzo[a]pyrene by Human Tissue Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inherent and Benzo[a]pyrene-Induced Differential Aryl Hydrocarbon Receptor Signaling Greatly Affects Life Span, Atherosclerosis, Cardiac Gene Expression, and Body and Heart Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aryl hydrocarbon receptor activated by benzo (a) pyrene promotes SMARCA6 expression in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Meta-analysis identifies key genes and pathways implicated in Benzo[a]pyrene exposure response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effects of this compound on Reactive Oxygen/Nitrogen Species and Inflammatory Cytokines Induction in Human RPE Cells and Attenuation by Mitochondrial-involved Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Mechanisms of Action of Selected Substances Involved in the Reduction of Benzo[a]pyrene-Induced Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Identification through microarray gene expression analysis of cellular responses to benzo(a)pyrene and its diol-epoxide that are dependent or independent of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Influence of Benzo(a)pyrene on Different Epigenetic Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Influence of Benzo(a)pyrene on Different Epigenetic Processes [mdpi.com]

- 15. Repression of Biotin-Related Proteins by Benzo[a]Pyrene-Induced Epigenetic Modifications in Human Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. RNA-Seq provides new insights in the transcriptome responses induced by the carcinogen benzo[a]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aryl hydrocarbon receptor mediates benzo[a]pyrene-induced metabolic reprogramming in human lung epithelial BEAS-2B cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. Developments in toxicogenomics: understanding and predicting compound-induced toxicity from gene expression data - Molecular Omics (RSC Publishing) DOI:10.1039/C8MO00042E [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

- 24. Network and Pathway Analysis of Toxicogenomics Data - PMC [pmc.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

- 26. Machine Learning-based Biomarkers Identification from Toxicogenomics - Bridging to Regulatory Relevant Phenotypic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Validation - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Toxicogenomic Technologies - Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. Toxicogenomics Data: The Road to Acceptance - PMC [pmc.ncbi.nlm.nih.gov]

- 30. academic.oup.com [academic.oup.com]

- 31. Guest Editorial: Regulatory Acceptance of Toxicogenomics Data - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Applying genomics in regulatory toxicology: a report of the ECETOC workshop on omics threshold on non-adversity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Benzo[e]pyrene Metabolism and DNA Adduct Formation in Human Cells

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Benzo[e]pyrene in Carcinogenesis

Benzo[e]pyrene (B[e]P) is a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a product of incomplete combustion of organic materials. While often studied in the context of its co-carcinogenic or anti-carcinogenic effects with other PAHs, understanding the intrinsic metabolic pathways and genotoxic potential of B[e]P in human cells is critical for a comprehensive risk assessment of PAH exposure. This guide provides a detailed examination of the metabolic activation of B[e]P, the enzymatic processes involved, the subsequent formation of DNA adducts, and the state-of-the-art methodologies employed to study these phenomena.

Part 1: The Metabolic Journey of Benzo[e]pyrene in Human Cells

The carcinogenicity of many PAHs, including B[e]P, is not inherent to the parent molecule but is a consequence of its metabolic activation into reactive electrophiles. This biotransformation is a complex, multi-step process primarily mediated by Phase I and Phase II xenobiotic-metabolizing enzymes.

The Classical Pathway: Cytochrome P450-Mediated Activation

The primary route of B[e]P metabolic activation involves a series of enzymatic reactions catalyzed by Cytochrome P450 (CYP) enzymes and epoxide hydrolase.[1] The key players in this pathway are CYP1A1 and CYP1B1, which are highly inducible by PAHs themselves through the aryl hydrocarbon receptor (AhR) signaling pathway.[2][3]

The process can be summarized as follows:

-

Epoxidation: CYP1A1 and CYP1B1 introduce an epoxide group across one of the double bonds of the B[e]P molecule.

-

Hydration: Microsomal epoxide hydrolase (mEH) hydrates the epoxide to form a trans-dihydrodiol.

-

Second Epoxidation: The resulting dihydrodiol is then a substrate for a second epoxidation reaction by CYP1A1 or CYP1B1, leading to the formation of a highly reactive diol epoxide.[1]

This diol epoxide is the ultimate carcinogenic metabolite, capable of covalently binding to cellular macromolecules, most notably DNA.

Caption: Metabolic activation of Benzo[e]pyrene to its ultimate carcinogenic diol epoxide.

The Aldo-Keto Reductase Pathway: An Alternative Route to Genotoxicity

In addition to the classical CYP-mediated pathway, aldo-keto reductases (AKRs) have been identified as significant contributors to the metabolic activation of PAHs.[4][5] Specifically, certain AKR isoforms can oxidize PAH trans-dihydrodiols to produce reactive and redox-active o-quinones.[6][7] These o-quinones can form DNA adducts and generate reactive oxygen species (ROS), contributing to oxidative DNA damage.[5] While the role of AKRs in B[e]P metabolism is an area of ongoing research, it represents a potentially important alternative or parallel pathway to the formation of genotoxic metabolites.

Part 2: The Formation and Significance of Benzo[e]pyrene-DNA Adducts

The ultimate carcinogenic metabolites of B[e]P, the diol epoxides, are highly electrophilic and readily react with nucleophilic sites on DNA bases. The formation of these covalent adducts is a critical initiating event in chemical carcinogenesis.

The Chemistry of Adduct Formation

The primary target for B[e]P diol epoxide adduction is the exocyclic amino group (N²) of guanine residues in DNA.[8] The formation of this bulky B[e]P-N²-dG adduct distorts the DNA double helix, which can interfere with normal cellular processes such as DNA replication and transcription.[9] If not repaired, these adducts can lead to misincorporation of nucleotides during DNA synthesis, resulting in permanent mutations.

Caption: The process of B[e]P-DNA adduct formation and its consequences.

Part 3: Methodologies for Studying Benzo[e]pyrene Metabolism and DNA Adducts

A variety of sophisticated analytical techniques are employed to investigate the metabolism of B[e]P and to detect and quantify the resulting DNA adducts in human cells. The choice of method depends on the specific research question, the required sensitivity, and the available instrumentation.

Analysis of Benzo[e]pyrene Metabolites by High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying B[e]P and its various metabolites.[10] Reversed-phase HPLC with fluorescence or UV detection is commonly used.

Table 1: Representative HPLC Conditions for B[e]P Metabolite Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Excitation: 290 nm, Emission: 406 nm) or UV (254 nm) |

Experimental Protocol: HPLC Analysis of B[e]P Metabolites in Cell Culture Media

-

Cell Culture and Exposure: Culture human cells (e.g., HepG2, A549) to the desired confluency. Expose the cells to B[e]P at the desired concentration and for the specified time period.

-

Sample Collection: Collect the cell culture medium.

-

Sample Preparation: Perform a liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction (SPE) to isolate the B[e]P and its metabolites from the aqueous medium. Evaporate the solvent and reconstitute the residue in a small volume of the initial mobile phase.

-

HPLC Analysis: Inject the prepared sample onto the HPLC system.

-

Data Analysis: Identify and quantify the metabolites by comparing their retention times and peak areas to those of authentic standards.

Caption: A typical workflow for the HPLC analysis of B[e]P metabolites.

Detection of DNA Adducts by ³²P-Postlabeling Assay

The ³²P-postlabeling assay is an extremely sensitive method for detecting bulky DNA adducts, capable of detecting as few as one adduct in 10¹⁰ nucleotides.[11][12][13] The method involves the enzymatic digestion of DNA, enrichment of the adducted nucleotides, radiolabeling with ³²P, and separation by chromatography.

Experimental Protocol: ³²P-Postlabeling Assay for B[e]P-DNA Adducts

-

DNA Isolation: Isolate high-quality genomic DNA from B[e]P-treated cells.

-

DNA Digestion: Digest the DNA to 3'-mononucleotides using micrococcal nuclease and spleen phosphodiesterase.[14]

-

Adduct Enrichment: Enrich the adducted nucleotides, for example, by nuclease P1 digestion which dephosphorylates normal nucleotides but not the bulky adducted ones.

-

⁵'-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.[11]

-

Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Detection and Quantification: Detect the radiolabeled adducts by autoradiography or phosphorimaging and quantify the amount of radioactivity to determine the adduct levels.

Quantification of DNA Adducts by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the highly specific and sensitive quantification of DNA adducts.[15][16][17] This technique offers structural confirmation of the adducts and allows for accurate quantification using stable isotope-labeled internal standards.

Table 2: Comparison of DNA Adduct Detection Methods

| Method | Sensitivity | Specificity | Throughput | Notes |

| ³²P-Postlabeling | Very High (1 in 10¹⁰) | Moderate | Low | Requires handling of radioactivity. |

| LC-MS/MS | High (1 in 10⁸ - 10⁹) | Very High | Moderate | Provides structural information. |

| Immunoassays (ELISA) | High | Moderate | High | Relies on antibody specificity. |

Part 4: Quantitative Insights into Benzo[e]pyrene Metabolism and DNA Adduct Formation

The rates of B[e]P metabolism and the levels of DNA adduct formation can vary significantly depending on the cell type, the expression levels of metabolizing enzymes, and the experimental conditions.

Table 3: Benzo[e]pyrene Metabolism and DNA Adduct Levels in Human Cell Lines

| Cell Line | B[e]P Concentration (µM) | Incubation Time (h) | Key Finding | Reference |

| NCI-H322 (Lung) | Not specified | 8 | Metabolized B[e]P at a rate of 160 pmol/10⁶ cells/h. | [18] |

| HepG2 (Liver) | 2.5 | 24 | Formed approximately 100 adducts/10⁸ nucleotides. | [19] |

| MCF-7 (Breast) | 0.25 | 24 | Formed approximately 100 adducts/10⁸ nucleotides. | [19] |

| H358 (Lung) | 4 | 24 | Showed a lag phase in metabolite formation, indicating enzyme induction. | [20] |

These data highlight the importance of selecting an appropriate cell model for studying B[e]P metabolism and genotoxicity, as different cell lines exhibit varying metabolic capacities.

Conclusion: A Framework for Future Research

This guide has provided a comprehensive overview of the metabolic activation of Benzo[e]pyrene, the formation of DNA adducts, and the analytical methodologies used to study these processes in human cells. A thorough understanding of these mechanisms is fundamental for assessing the carcinogenic risk posed by this ubiquitous environmental pollutant. Future research should continue to focus on elucidating the interplay between different metabolic pathways, identifying genetic polymorphisms that influence individual susceptibility, and developing more sensitive and high-throughput methods for detecting DNA adducts as biomarkers of exposure and risk.

References

-

Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature protocols, 2(11), 2772–2781. [Link]

-

Phillips, D. H., & Arlt, V. M. (2014). 32P-Postlabeling Analysis of DNA Adducts. Methods in molecular biology (Clifton, N.J.), 1105, 125–137. [Link]

-

Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature protocols, 2(11), 2772–2781. [Link]

-